ethyl[(1-ethyl-1H-pyrazol-3-yl)methyl]amine
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Overview
Description
Ethyl[(1-ethyl-1H-pyrazol-3-yl)methyl]amine is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities
Preparation Methods
The synthesis of ethyl[(1-ethyl-1H-pyrazol-3-yl)methyl]amine typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines to form the pyrazole ring . One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate, followed by alkylation with ethyl bromide to introduce the ethyl group at the 1-position of the pyrazole ring . The final step involves the reaction with formaldehyde and a secondary amine to introduce the amine group at the 3-position . Industrial production methods often utilize similar synthetic routes but may employ different catalysts and reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
Ethyl[(1-ethyl-1H-pyrazol-3-yl)methyl]amine undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl[(1-ethyl-1H-pyrazol-3-yl)methyl]amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl[(1-ethyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as the suppression of microbial growth or the reduction of inflammation . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Ethyl[(1-ethyl-1H-pyrazol-3-yl)methyl]amine can be compared with other pyrazole derivatives, such as:
1-Phenyl-3-methyl-1H-pyrazole: Known for its anti-inflammatory properties.
3,5-Dimethyl-1H-pyrazole: Used as a ligand in coordination chemistry.
1H-Pyrazole-3-carboxylic acid: Studied for its potential as an anticancer agent.
What sets this compound apart is its unique combination of an ethyl group and an amine group, which can enhance its biological activity and make it a valuable intermediate in the synthesis of more complex compounds .
Properties
Molecular Formula |
C8H15N3 |
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Molecular Weight |
153.22 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-3-yl)methyl]ethanamine |
InChI |
InChI=1S/C8H15N3/c1-3-9-7-8-5-6-11(4-2)10-8/h5-6,9H,3-4,7H2,1-2H3 |
InChI Key |
YFFLOIUFNVUYIO-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=NN(C=C1)CC |
Origin of Product |
United States |
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